2,6-Difluoro-4-(trifluoromethyl)benzodifluoride
Overview
Description
2,6-Difluoro-4-(trifluoromethyl)benzodifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzodifluoride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzene ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their unique pharmacokinetic properties. This compound can be a precursor for the synthesis of pharmaceuticals.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-(trifluoromethyl)benzodifluoride exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms and trifluoromethyl group influence the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular targets and pathways, making the compound useful in different chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: This compound has a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
2,6-Difluoro-4-(trifluoromethyl)benzoic acid: The presence of a carboxylic acid group in this compound makes it more acidic and suitable for different chemical reactions compared to 2,6-Difluoro-4-(trifluoromethyl)benzodifluoride.
Uniqueness
This compound is unique due to the combination of fluorine atoms and a trifluoromethyl group, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-4-1-3(8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXAQLRIEJQMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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